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molecular formula C21H25N3O3S B8535467 4-[Ethoxy(diphenyl)methyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide CAS No. 118847-59-9

4-[Ethoxy(diphenyl)methyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide

Cat. No. B8535467
M. Wt: 399.5 g/mol
InChI Key: QBTPEJCQDODQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05045557

Procedure details

Ethyl 5-methylimidazole-4-carboxylate was converted by a Grignard reaction, using phenylmagnesium bromide, to 4-[ethoxy(diphenyl)methyl]-5-methylimidazole, m.p. 205°. This was then treated with dimethylsulphamoyl chloride in a similar manner to that described in Example 1, to give 1-dimethylsulphamoyl-4-[ethoxy(diphenyl)methyl)-5-methylimidazole, m.p. 150°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-[ethoxy(diphenyl)methyl]-5-methylimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1NC=NC=1C(OCC)=O.C1([Mg]Br)C=CC=CC=1.[CH2:20]([O:22][C:23]([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:24]1[N:25]=[CH:26][NH:27][C:28]=1[CH3:29])[CH3:21].[CH3:42][N:43]([CH3:48])[S:44](Cl)(=[O:46])=[O:45]>>[CH3:42][N:43]([CH3:48])[S:44]([N:27]1[C:28]([CH3:29])=[C:24]([C:23]([O:22][CH2:20][CH3:21])([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[N:25]=[CH:26]1)(=[O:46])=[O:45]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N=CN1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
4-[ethoxy(diphenyl)methyl]-5-methylimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=1N=CNC1C)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)N1C=NC(=C1C)C(C1=CC=CC=C1)(C1=CC=CC=C1)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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